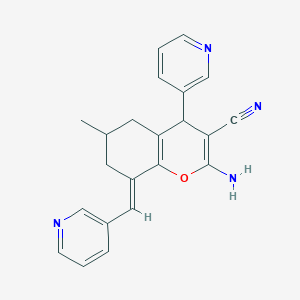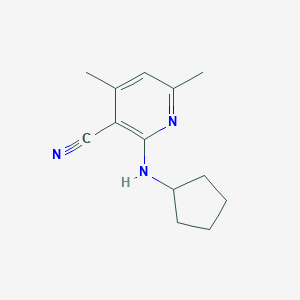![molecular formula C17H13FN4S B276465 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276465.png)
6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been found to exhibit promising results in various studies.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been found to exhibit anti-inflammatory and analgesic effects, which are believed to be mediated through the inhibition of COX-2 and binding to the adenosine A1 receptor. Additionally, this compound has also been found to exhibit cytotoxic effects against various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit significant anti-inflammatory and analgesic effects. Additionally, this compound has also been found to exhibit cytotoxic effects against various cancer cell lines, which makes it a promising candidate for further studies in the field of cancer research.
However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer this compound in certain experimental settings, and may limit its potential applications in certain studies.
Orientations Futures
There are several future directions for research involving 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its potential applications in the treatment of cancer, as it has been found to exhibit cytotoxic effects against various cancer cell lines. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.
Another potential direction for future research is to investigate the potential applications of this compound in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies could be conducted to optimize the synthesis of this compound, which could lead to the development of more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
The synthesis of 6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline with 2-phenylethyl isothiocyanate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with hydrazine hydrate and 2-chloro-1,3-dimethylimidazolinium chloride to obtain the final product.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and analgesic properties. Additionally, this compound has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects against various cancer cell lines.
Propriétés
Formule moléculaire |
C17H13FN4S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c18-14-9-7-13(8-10-14)16-21-22-15(19-20-17(22)23-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Clé InChI |
FDMZXXCLRQDUAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)

![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)

![methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276392.png)
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide](/img/structure/B276397.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine](/img/structure/B276399.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B276401.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)
![Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276406.png)

![6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276417.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276418.png)